6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
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Overview
Description
6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a complex heterocyclic compound that integrates multiple aromatic and heteroaromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol under reflux conditions.
Coupling with Furan-2-carbonyl and Thiophen-2-yl Groups: The pyrazole intermediate is then reacted with furan-2-carbonyl chloride and thiophen-2-yl boronic acid in a Suzuki coupling reaction. This step requires a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Formation of the Quinoxaline Ring: Finally, the intermediate is cyclized with o-phenylenediamine under acidic conditions to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, 6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its heterocyclic structure is conducive to interactions with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of multiple heteroatoms and aromatic rings enhances its ability to bind to specific enzymes and receptors, potentially leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 6-[1-(furan-2-carbonyl)-3-(phenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
- 6-[1-(furan-2-carbonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
- 6-[1-(furan-2-carbonyl)-3-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
Uniqueness
The uniqueness of 6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline lies in its combination of furan, thiophene, pyrazole, and quinoxaline rings. This structural diversity provides a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
furan-2-yl-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S/c25-20(18-3-1-9-26-18)24-17(12-16(23-24)19-4-2-10-27-19)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIARBUZEORRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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